2-Isothiocyanato-5-methoxypyridine

Description

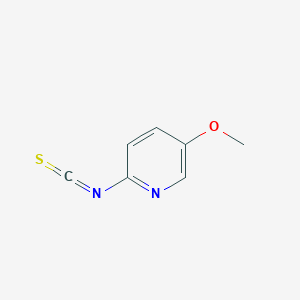

Structure

2D Structure

3D Structure

Properties

CAS No. |

61737-24-4 |

|---|---|

Molecular Formula |

C7H6N2OS |

Molecular Weight |

166.20 g/mol |

IUPAC Name |

2-isothiocyanato-5-methoxypyridine |

InChI |

InChI=1S/C7H6N2OS/c1-10-6-2-3-7(8-4-6)9-5-11/h2-4H,1H3 |

InChI Key |

IBBCCUFFTUARMW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1)N=C=S |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 2 Isothiocyanato 5 Methoxypyridine

Electrophilic Nature of the Isothiocyanate Group and Nucleophilic Additions

The isothiocyanate group is a heteroallene, and its electrophilic character is a result of the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This renders the central carbon atom electron-deficient and thus a prime target for nucleophilic attack.

The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of thiourea (B124793) derivatives. uobabylon.edu.iq In the case of 2-Isothiocyanato-5-methoxypyridine, its reaction with various amines leads to the formation of N,N'-disubstituted thioureas. These reactions are typically carried out in a suitable solvent at room or elevated temperatures. The resulting thiourea derivatives are often stable, crystalline solids and have been investigated for a range of biological activities. researchgate.net

The general reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group, followed by proton transfer to the nitrogen atom. The presence of the electron-donating methoxy (B1213986) group on the pyridine (B92270) ring can modulate the reactivity of the isothiocyanate group.

Table 1: Synthesis of Thiourea Derivatives from this compound and Various Amines (Illustrative Examples)

| Amine Reactant | Product (Thiourea Derivative) | Reaction Conditions |

| Aniline (B41778) | 1-(5-methoxypyridin-2-yl)-3-phenylthiourea | Ethanol, reflux |

| Benzylamine | 1-benzyl-3-(5-methoxypyridin-2-yl)thiourea | Dichloromethane, room temp. |

| Piperidine (B6355638) | 1-(5-methoxypyridin-2-yl)piperidine-1-carbothioamide | Tetrahydrofuran (B95107), room temp. |

In a similar fashion to amines, alcohols can act as nucleophiles and react with this compound to form O-alkyl thiocarbamates. These reactions often require a base as a catalyst to deprotonate the alcohol, thereby increasing its nucleophilicity. The resulting thiocarbamate derivatives are valuable intermediates in organic synthesis.

The reaction mechanism involves the formation of an alkoxide ion, which then attacks the isothiocyanate carbon. Subsequent protonation yields the thiocarbamate product.

This compound is a valuable precursor for the synthesis of fused heterocyclic systems through cyclization reactions. These reactions can be either intramolecular or intermolecular. In many instances, the isothiocyanate group, after reacting with a suitable nucleophile, participates in a subsequent ring-closing step. For example, reaction with a molecule containing a second nucleophilic group can lead to the formation of five- or six-membered heterocyclic rings. A general strategy involves the reaction of ortho-substituted isothiocyanates to yield benzo-fused thiazine (B8601807) derivatives. rsc.org

Oxidative and Reductive Transformations of the Isothiocyanate Moiety

The isothiocyanate group in this compound can undergo both oxidation and reduction, leading to a variety of products. Oxidative cleavage of the isothiocyanate group can occur under specific conditions, while reduction can afford the corresponding amine or related compounds. These transformations, however, are less commonly employed than the nucleophilic addition reactions.

Participation in Condensation Reactions

Condensation reactions involving this compound can lead to the formation of more complex molecular architectures. These reactions often involve the isothiocyanate group reacting with a nucleophile, followed by an elimination of a small molecule, such as water or hydrogen sulfide (B99878), to form a new C=N or C=C bond. For instance, condensation with a compound containing an active methylene (B1212753) group can provide access to various heterocyclic scaffolds.

Mechanistic Investigations of Key Chemical Reactions

Detailed mechanistic studies on the reactions of this compound are crucial for understanding and optimizing its synthetic applications. The generally accepted mechanism for nucleophilic addition to isothiocyanates involves a two-step process: initial attack of the nucleophile on the central carbon atom to form a tetrahedral intermediate, followed by proton transfer. The kinetics and thermodynamics of these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, the synthesis of isothiocyanates from amines can proceed via dithiocarbamate (B8719985) intermediates. d-nb.info

This compound is a versatile reagent in organic synthesis, primarily owing to the electrophilic nature of its isothiocyanate functionality. Its reactions with a wide array of nucleophiles, particularly amines and alcohols, provide straightforward access to thiourea and thiocarbamate derivatives, respectively. Furthermore, its ability to participate in cyclization and condensation reactions makes it a valuable building block for the construction of diverse heterocyclic systems. A thorough understanding of its reactivity continues to facilitate the development of novel synthetic methodologies and the discovery of new molecules with potential applications in various fields of chemistry.

Elucidation of Reaction Pathways and Transition States

The primary reaction pathway for this compound involves the nucleophilic attack on the central carbon atom of the isothiocyanate group. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The most common nucleophiles to react with isothiocyanates are primary and secondary amines, leading to the formation of substituted thioureas.

The generally accepted mechanism for this transformation proceeds through a stepwise addition of the nucleophile. For instance, in the reaction with an amine (R-NH₂), the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. This initial attack forms a transient, zwitterionic intermediate. This is followed by a rapid proton transfer, typically from the attacking amine to the nitrogen atom of the isothiocyanate, to yield the stable thiourea product.

Reactions with other nucleophiles, such as thiols, are also plausible. The reaction with a thiol (R-SH) would proceed via a similar nucleophilic addition mechanism, with the sulfur atom of the thiol attacking the isothiocyanate carbon. This leads to the formation of a dithiocarbamate intermediate, which can then undergo further transformations. researchgate.net

It is important to note that the reaction conditions, such as solvent and temperature, can influence the reaction pathway and the stability of intermediates and transition states.

Influence of Substituents on Reaction Mechanisms

The pyridine nitrogen atom is inherently electron-withdrawing, which reduces the electron density of the ring and enhances the electrophilicity of the attached isothiocyanate group. The position of the isothiocyanate group at the 2-position places it in close proximity to the ring nitrogen, further amplifying this electron-withdrawing inductive effect.

The interplay of these substituent effects determines the specific reaction conditions required for transformations and can influence the stability of any intermediates and the energy of the transition states. For example, a more electrophilic isothiocyanate carbon would lead to a lower activation energy for the nucleophilic attack, resulting in a faster reaction rate.

Structural Features, Electronic Effects, and Structure Reactivity Relationships

Influence of the Methoxy (B1213986) Group on Pyridine (B92270) Ring Electronic Density

The pyridine ring is intrinsically electron-deficient (π-deficient) due to the presence of the electronegative nitrogen atom, which withdraws electron density from the ring carbons. cdnsciencepub.com This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. The introduction of a methoxy (-OCH3) group at the 5-position significantly modulates this electronic landscape.

The methoxy group exerts two opposing electronic effects:

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a slight withdrawal of electron density through the sigma bond.

This electron donation from the methoxy group via resonance increases the electron density of the pyridine ring, partially counteracting the withdrawing effect of the ring nitrogen. rsc.orgpearson.com This increased nucleophilicity makes the ring more susceptible to electrophilic attack than an unsubstituted pyridine. The electron-donating character is most effective at the positions ortho and para to the substituent. pearson.com In the case of 2-isothiocyanato-5-methoxypyridine, the methoxy group at C5 enhances electron density particularly at C2, C4, and C6.

| Component | Position | Primary Electronic Effect | Impact on Pyridine Ring |

|---|---|---|---|

| Ring Nitrogen | 1 | Inductive & Resonance Withdrawal (-I, -R) | Decreases overall ring electron density, making it π-deficient. |

| Methoxy Group | 5 | Resonance Donation (+R) > Inductive Withdrawal (-I) | Increases overall ring electron density, especially at ortho/para positions (C2, C4, C6). pearson.com |

| Isothiocyanate Group | 2 | Inductive & Resonance Withdrawal (-I, -R) | Decreases electron density, enhances electrophilicity of the NCS carbon. |

Isothiocyanate vs. Isocyanate Reactivity Comparisons in Pyridine Systems

Isothiocyanates (R-N=C=S) and isocyanates (R-N=C=O) are both valuable functional groups in synthesis, but their reactivity differs significantly due to the different heteroatoms in the cumulene system. illinoisstate.edu

The primary site of reaction for both groups is the central carbon atom, which is electrophilic. However, the nature of this electrophilicity is distinct. Oxygen is more electronegative than sulfur, which would suggest the carbon in an isocyanate is more electron-poor and thus more reactive. While this is often true, the difference in the size and polarizability of sulfur compared to oxygen also plays a crucial role. illinoisstate.edu

Key differences in reactivity include:

Hard and Soft Acid-Base Theory: The isocyanate carbon is a "harder" electrophile and reacts preferentially with "hard" nucleophiles like alcohols and primary/secondary amines. The isothiocyanate carbon is a "softer" electrophile and reacts readily with "soft" nucleophiles like thiols, in addition to amines.

Reaction Products: Isocyanates react with water to form carbamic acids, which are unstable and decompose to an amine and carbon dioxide. noaa.gov Isothiocyanates are generally more stable in water and react with amines to form stable thiourea (B124793) derivatives.

Polymerization: Both groups can be susceptible to polymerization initiated by acids or bases. noaa.gov

| Property | Pyridyl Isocyanate (Ar-N=C=O) | Pyridyl Isothiocyanate (Ar-N=C=S) |

|---|---|---|

| Electrophilic Center | Carbonyl Carbon (Harder Electrophile) | Thiocarbonyl Carbon (Softer Electrophile) |

| Reaction with Amines | Forms Urea (B33335) Derivatives | Forms Thiourea Derivatives |

| Reaction with Alcohols | Forms Carbamate (Urethane) Derivatives | Forms Thiocarbamate Derivatives (Slower Reaction) |

| Reaction with Water | Hydrolyzes to form an amine and CO2. noaa.gov | Generally more stable; hydrolysis is slower. |

| Reduction Chemistry | Undergoes one-electron reduction; can lead to cyclotrimerization. illinoisstate.edu | Reduction chemistry is affected by the different size and electronegativity of sulfur. illinoisstate.edu |

Structure-Reactivity Correlations in Derivative Synthesis

The primary utility of this compound in synthesis is as an electrophilic partner for the construction of various heterocyclic and acyclic compounds. The synthesis of the isothiocyanate itself from the corresponding 2-amino-5-methoxypyridine (B21397) can be more challenging than for electron-rich aniline (B41778) derivatives due to the lower nucleophilicity of the aminopyridine precursor. nih.gov

The isothiocyanate group is a versatile handle for derivatization. Its reactivity is centered on the electrophilic carbon atom, which readily undergoes nucleophilic attack. The electron-donating 5-methoxy group may slightly attenuate the electrophilicity of the isothiocyanate carbon compared to an unsubstituted or electron-withdrawn pyridyl isothiocyanate, but the fundamental reactivity remains.

| Nucleophile (Nu-H) | Derivative Class | General Product Structure |

|---|---|---|

| Primary/Secondary Amine (R-NH2 / R2NH) | Thiourea | 5-MeO-Py-NH-C(=S)-NHR/NR2 |

| Alcohol (R-OH) | Thiocarbamate | 5-MeO-Py-NH-C(=S)-OR |

| Thiol (R-SH) | Dithiocarbamate (B8719985) | 5-MeO-Py-NH-C(=S)-SR |

| Hydrazine (B178648) (H2N-NHR) | Thiosemicarbazide (B42300) | 5-MeO-Py-NH-C(=S)-NH-NHR |

Note: "5-MeO-Py" represents the 5-methoxypyridin-2-yl group.

These addition products, particularly thioureas, can serve as intermediates for the synthesis of more complex fused heterocyclic systems through intramolecular cyclization reactions.

Comparative Analysis with Structurally Related Pyridyl Isothiocyanates and Analogues

The electronic properties and reactivity of a pyridyl isothiocyanate are highly sensitive to the substitution pattern on the ring.

Effect of the Methoxy Group: Comparing this compound to 2-isothiocyanatopyridine (B1604750) (unsubstituted) highlights the role of the -OCH3 group. The methoxy group increases the electron density on the ring, making it more analogous to an activated phenyl isothiocyanate, whereas the unsubstituted 2-isothiocyanatopyridine would be significantly more electron-deficient due to the combined withdrawing effects of the ring nitrogen and the isothiocyanate group at the C2 position.

Comparison with Phenyl Isothiocyanate: Pyridine is a π-deficient heterocycle, while benzene (B151609) is electron-rich. cdnsciencepub.com Therefore, a pyridyl isothiocyanate is generally more electron-poor than its corresponding phenyl isothiocyanate analogue. This makes the pyridine ring itself less reactive towards electrophiles but potentially more susceptible to nucleophiles under certain conditions, and it can also influence the reactivity of the attached isothiocyanate group.

The specific placement of the methoxy and isothiocyanate groups in this compound creates a unique molecule where the ring is activated towards electrophiles (at C4) by the methoxy group, while simultaneously presenting a highly reactive electrophilic center at the isothiocyanate carbon for nucleophilic addition.

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in confirming the identity and purity of 2-isothiocyanato-5-methoxypyridine and its analogues. Nuclear Magnetic Resonance (NMR) spectroscopy helps in mapping the carbon-hydrogen framework, Infrared (IR) and Raman spectroscopy identify key functional groups and their vibrational modes, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related compound, 2-bromo-5-methoxypyridine (B47582), the proton on the carbon adjacent to the methoxy (B1213986) group and nitrogen (C6-H) would typically appear at the most downfield position due to the combined electron-withdrawing effects of the nitrogen atom and the bromine. The other two aromatic protons would appear at distinct chemical shifts, influenced by their position relative to the substituents. The methoxy group protons would present as a characteristic singlet.

For this compound, the isothiocyanate group (-N=C=S) would further influence the electronic environment of the pyridine (B92270) ring. The ¹³C NMR spectrum is particularly informative for identifying the carbon atom of the isothiocyanate group, which typically resonates in the region of 120-140 ppm. For instance, in a similar heterocyclic isothiocyanate, the carbon of the N=C=S moiety appears at 135.6 ppm. tcichemicals.com The carbon atoms of the pyridine ring would show distinct signals based on their substitution and proximity to the nitrogen atom.

A study on the synthesis of various pyridyl isothiocyanates provided ¹³C NMR data for a dimer of 2-pyridyl isothiocyanate, showing signals for the C=S carbons at 179.17 and 172.26 ppm, and other aromatic carbons in the range of 115.62 to 155.36 ppm. scbt.com While not the exact target molecule, this data gives an insight into the expected chemical shifts for similar structures.

Table 1: Representative ¹H NMR Chemical Shifts for 2-Substituted-5-methoxypyridine Derivatives This table is based on data for analogous compounds to infer the expected spectral characteristics of this compound.

| Proton Position | Expected Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.2 - 7.5 | d |

| H-4 | 6.8 - 7.1 | dd |

| H-6 | 8.0 - 8.3 | d |

| OCH₃ | 3.8 - 4.0 | s |

Note: 'd' denotes a doublet, and 'dd' denotes a doublet of doublets, 's' denotes a singlet. The exact chemical shifts and coupling constants would need to be determined experimentally for this compound.

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted Pyridine and Isothiocyanate Compounds This table is based on data for analogous compounds to infer the expected spectral characteristics of this compound.

| Carbon Position | Expected Chemical Shift (ppm) |

| C-2 (C-NCS) | 145 - 155 |

| C-3 | 120 - 125 |

| C-4 | 110 - 115 |

| C-5 (C-OCH₃) | 150 - 160 |

| C-6 | 140 - 145 |

| OCH₃ | 55 - 60 |

| N=C=S | 130 - 140 |

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the characteristic functional groups within this compound. The most prominent feature in the IR spectrum is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears in the range of 2000-2100 cm⁻¹.

The IR spectrum of pyridine itself shows characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. anaxlab.comnist.gov For this compound, the presence of the methoxy group would introduce C-O stretching vibrations, typically observed around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Raman spectroscopy provides complementary information. The symmetric stretching vibration of the isothiocyanate group, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum. The ring breathing modes of the pyridine skeleton are also typically strong in the Raman spectrum and can be sensitive to substitution patterns. For pyridine, strong Raman bands are observed around 1000 and 1030 cm⁻¹, which are attributed to ring breathing modes. biomall.in

Table 3: Characteristic Infrared Absorption Frequencies for this compound This table is based on established group frequencies and data for analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Isothiocyanate (-N=C=S) | Asymmetric Stretching | 2000 - 2100 | Strong, Sharp |

| Pyridine Ring C=N, C=C | Stretching | 1400 - 1650 | Medium to Strong |

| Methoxy C-O | Asymmetric Stretching | 1230 - 1270 | Strong |

| Methoxy C-O | Symmetric Stretching | 1020 - 1060 | Medium |

| C-H in-plane bending | Bending | 1000 - 1300 | Medium |

| C-H out-of-plane bending | Bending | 700 - 900 | Strong |

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₇H₆N₂OS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

The fragmentation of isothiocyanates under electron ionization (EI) often involves cleavage of the C-N bond or rearrangement reactions. sigmaaldrich.comchemicalbook.com A common fragmentation pathway for aryl isothiocyanates is the loss of the NCS group, leading to a prominent peak for the aryl cation. For this compound, this would correspond to the loss of NCS (m/z 58) to give a methoxypyridinyl cation. Further fragmentation of the pyridine ring and the loss of the methoxy group (as a methyl radical or formaldehyde) would also be expected.

In studies of benzyl (B1604629) isothiocyanate metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to identify various conjugates, demonstrating the utility of MS in analyzing complex mixtures containing isothiocyanate derivatives. researchgate.net

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound Based on general fragmentation patterns of isothiocyanates and pyridine derivatives.

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₇H₆N₂OS]⁺ | Molecular Ion | 166 |

| [C₆H₆NO]⁺ | [M - CS]⁺ | 108 |

| [C₅H₃N]⁺ | [M - OCH₃ - NCS]⁺ | 77 |

| [C₆H₆NO]⁺ | [M - S]⁺ | 134 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and conformational preferences of molecules like this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules. Studies on pyridine derivatives using DFT, often with the B3LYP functional, have successfully predicted geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. chemicalbook.comnih.gov

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry and predict bond lengths and angles.

Calculate the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Generate molecular electrostatic potential (MEP) maps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nitrogen of the pyridine ring and the sulfur atom of the isothiocyanate group are expected to be nucleophilic sites.

Simulate IR and Raman spectra to aid in the assignment of experimental vibrational bands.

In a study of dimethoxybenzene derivatives, DFT calculations with the B3LYP functional provided insights into thermodynamic stability and reactivity, identifying electrophilic and nucleophilic sites. nih.gov Similar studies on substituted pyridines have used DFT to understand their basicities and electronic characteristics.

Molecular modeling and dynamics simulations are valuable for exploring the conformational landscape of flexible molecules. For this compound, the primary source of conformational flexibility is the rotation around the C-N bond of the isothiocyanate group and the C-O bond of the methoxy group.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule in different environments, such as in solution. These simulations can reveal the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, for example, in biological systems or as a reactant in a chemical synthesis.

Theoretical Studies on Reaction Mechanisms and Energetics

As of the current body of scientific literature, detailed theoretical and computational studies focusing specifically on the reaction mechanisms and energetics of this compound are not extensively available. While computational methods, such as Density Functional Theory (DFT), are standard approaches for investigating the reactivity of organic molecules, specific research applying these techniques to elucidate the mechanistic pathways of this particular compound has not been published.

General studies on related pyridyl isothiocyanates have been conducted, often employing in silico methods to understand their properties and reactivity. For instance, research on other isothiocyanates has explored their role as hydrogen sulfide (B99878) (H₂S) donors, a process triggered by reaction with cysteine. nih.govresearchgate.net These studies suggest that the electron-deficient nature of the pyridine ring can significantly influence the reactivity of the isothiocyanate group. nih.govresearchgate.net The mechanism for this H₂S release involves an intramolecular cyclization of a cysteine-isothiocyanate intermediate. nih.gov

However, without specific computational data for this compound, it is not possible to provide quantitative energetic details such as activation energy barriers, transition state geometries, or reaction enthalpies for its potential transformations. Such studies would be necessary to map out the precise energy landscapes of its reactions, for example, with nucleophiles, and to compare the feasibility of different mechanistic pathways.

A one-pot synthesis method for preparing various pyridyl isothiocyanates from their corresponding amines has been developed, and a potential mechanism for the formation of the dithiocarbamate (B8719985) salt intermediate has been proposed. mdpi.com This research focuses on the synthesis of these compounds rather than their subsequent reaction mechanisms. mdpi.com

Further computational research is required to provide a detailed understanding of the reaction energetics and mechanisms specifically for this compound.

Exploration of Biological Activity and Molecular Mechanisms Non Clinical

In Vitro Assessment of Biological Activities

Detailed investigations into the specific biological activities of 2-Isothiocyanato-5-methoxypyridine are not extensively documented in publicly available scientific literature. While the broader class of isothiocyanates has been the subject of numerous studies, research focusing specifically on this methoxypyridine derivative is limited.

There is currently no specific information available in the scientific literature regarding the antimicrobial activity of this compound against bacteria, fungi, or other microorganisms in model systems.

However, the isothiocyanate (ITC) functional group is known for its antimicrobial properties in other related compounds. For instance, various ITCs have demonstrated efficacy against a range of human pathogens. nih.govnih.gov Studies on compounds like benzyl (B1604629) isothiocyanate (BITC) have shown marked antimicrobial activity against bacteria such as Campylobacter jejuni. nih.gov Aromatic isothiocyanates, in general, are thought to possess an advantage in antimicrobial activity due to their ability to cross bacterial membranes. nih.gov Research on other isothiocyanates has also revealed activity against developing and mature biofilms of bacteria like Pseudomonas aeruginosa.

It is important to note that these findings relate to the broader class of isothiocyanates and not specifically to this compound. Without direct experimental evidence, the antimicrobial potential of this specific compound remains speculative.

No specific studies on the enzyme inhibition potential of this compound in either cell-free or cellular assays have been identified in the available scientific literature.

The isothiocyanate group in other molecules is known to be a reactive electrophile that can interact with biological nucleophiles, including the amino acid residues in enzymes, potentially leading to inhibition. For example, some isothiocyanates have been investigated for their ability to inhibit various enzymes involved in cellular processes. However, without specific research on this compound, its capacity to act as an enzyme inhibitor is undetermined.

There is no direct evidence or published research that specifically assesses the antioxidant properties of this compound through biochemical assays.

Specific studies detailing the anti-inflammatory effects of this compound in cellular models are not present in the current body of scientific literature.

The anti-inflammatory potential of the isothiocyanate class of compounds has been noted in various studies. For example, sulforaphane (B1684495) has been shown to downregulate the expression of pro-inflammatory cytokines and other inflammatory mediators in various experimental models. nih.gov Similarly, other methoxyphenolic compounds have demonstrated anti-inflammatory properties in human airway cells. However, the presence of a methoxy (B1213986) group and an isothiocyanate group on a pyridine (B92270) ring, as in this compound, creates a unique chemical entity whose anti-inflammatory properties have not been experimentally verified.

Molecular Mechanisms of Action in Biological Systems (Non-Human)

The specific molecular mechanisms of action for this compound in biological systems have not been elucidated in non-human studies.

There is no direct research available that investigates the covalent modification of biomolecules, such as proteins and enzymes, by this compound.

The isothiocyanate functional group (-N=C=S) is a known electrophile, which suggests that compounds containing this group have the potential to react with nucleophilic groups found in biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification is a key mechanism for the biological activity of many well-studied isothiocyanates. This reactivity can lead to the alteration of protein structure and function, thereby affecting cellular pathways. However, without specific experimental data for this compound, its ability to covalently modify biomolecules and the biological consequences of such modifications remain unknown.

Influence on Cellular Signaling Pathways (e.g., Cell Cycle, Apoptosis Induction in Cell Lines)

The isothiocyanate group is a key feature in many compounds investigated for their anticancer properties. While direct and extensive research on the specific influence of this compound on cellular signaling pathways such as the cell cycle and apoptosis is not widely detailed in publicly available literature, the broader class of isothiocyanates and compounds with a methoxypyridine scaffold have demonstrated significant effects in these areas.

Isothiocyanates, as a chemical class, are known to induce apoptosis and cause cell cycle arrest in various cancer cell lines. This is often attributed to their ability to generate reactive oxygen species (ROS), leading to cellular stress and subsequent activation of apoptotic pathways. They can also influence the expression and activity of key cell cycle regulatory proteins.

Derivatives of methoxypyridine have also been shown to impact cell proliferation and survival. For instance, certain sulfonamide methoxypyridine derivatives have been identified as potent dual inhibitors of PI3K/mTOR, a critical signaling pathway that regulates cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis. One such derivative demonstrated the ability to cause cell cycle arrest in the G0/G1 phase and trigger apoptosis in HCT-116 human colon cancer cells. This was accompanied by a reduction in the phosphorylation of AKT, a key downstream effector in the PI3K/mTOR pathway.

Furthermore, patent literature suggests that this compound is an inhibitor of dihydroceramide (B1258172) desaturase (Des). google.com This enzyme is a crucial component of the sphingolipid biosynthesis pathway, which generates bioactive lipids that are integral to signal transduction and the regulation of cell fate. google.com Perturbations in this pathway are implicated in cancer. google.com By inhibiting Des, the balance of sphingolipids within the cell is altered, which can lead to anti-proliferative effects. google.com This inhibition represents a key mechanism through which this compound likely exerts its influence on cellular signaling, ultimately affecting cell proliferation and survival.

While these examples provide a strong indication of the potential mechanisms of action for this compound, further specific studies on this compound are required to definitively elucidate its effects on cell cycle progression and apoptosis induction in various cell lines.

Ligand-Receptor Interactions and Binding Affinity (In Vitro)

Detailed in vitro studies quantifying the ligand-receptor interactions and binding affinity of this compound with its putative targets are not extensively reported in the current body of scientific literature. However, based on its proposed mechanism of action as a dihydroceramide desaturase (Des) inhibitor, it is anticipated that this compound would exhibit a specific binding affinity for this enzyme. google.com

For related compounds, such as other methoxypyridine derivatives, binding affinity data has been established for their respective targets. For example, a selective inhibitor of the monocarboxylate transporter 4 (MCT4) that features a methoxypyridine core, MSC-4381, has been shown to have a high binding affinity with an IC₅₀ of 77 nM and a Kᵢ of 11 nM. medchemexpress.com This demonstrates that the methoxypyridine scaffold can be incorporated into molecules that achieve potent and selective binding to protein targets.

The isothiocyanate group is known to be reactive and can form covalent bonds with nucleophilic residues, such as cysteine, in the binding sites of target proteins. This covalent interaction can lead to irreversible inhibition and a strong binding affinity. It is plausible that the interaction of this compound with Des involves such a mechanism.

To provide a clearer understanding of the binding properties of this compound, dedicated in vitro binding assays, such as radioligand binding assays or enzyme inhibition assays, would be necessary to determine key parameters like the IC₅₀ and Kᵢ values for its interaction with Des and potentially other off-target proteins.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives (In Vitro)

For isothiocyanates, the nature of the substituent attached to the -N=C=S group is a critical determinant of their biological effects, including their antiproliferative and enzyme inhibitory activities. Variations in the aromatic or aliphatic backbone can significantly modulate the potency, selectivity, and pharmacokinetic properties of these compounds.

In the context of methoxypyridine derivatives, SAR studies on inhibitors of various enzymes have highlighted the importance of the substitution pattern on the pyridine ring. For instance, in a series of 2-thioxoimidazo[4,5-b]pyridine derivatives, the nature and position of substituents on the pyridine and any attached aryl rings were found to significantly influence their in vitro antiproliferative activity against human cancer cell lines. nih.gov

A hypothetical SAR study for this compound derivatives could explore the following modifications:

| Modification Site | Potential Impact on Bioactivity |

| Position of the methoxy group | Altering the position of the methoxy group on the pyridine ring could influence the electronic properties of the isothiocyanate group and affect binding affinity with the target protein. |

| Replacement of the methoxy group | Substituting the methoxy group with other electron-donating or electron-withdrawing groups could modulate the reactivity of the isothiocyanate and its interaction with the target. |

| Substitution on the pyridine ring | Introducing additional substituents on the pyridine ring could enhance binding affinity through additional interactions with the protein's active site or alter the compound's solubility and cell permeability. |

| Modification of the isothiocyanate group | While the isothiocyanate is likely essential for the mechanism of action, modifications to create analogs could be explored to fine-tune reactivity and selectivity. |

Systematic synthesis and in vitro evaluation of such derivatives would be necessary to establish a clear SAR for this class of compounds and to optimize their biological activity for potential therapeutic applications.

Advanced Applications in Chemical Science and Technology Non Clinical

Utility as Building Blocks in Complex Organic Synthesis

The molecular architecture of 2-Isothiocyanato-5-methoxypyridine, featuring the highly electrophilic isothiocyanate group, makes it a potent building block for the construction of complex organic molecules. Its utility is particularly pronounced in the synthesis of heterocyclic systems and as a foundational element for creating libraries of bioactive compounds. Precursors like 2-iodo- and 2-bromo-5-methoxypyridine (B47582) are also recognized as versatile intermediates for synthesizing pharmaceuticals and agrochemicals, highlighting the value of the 5-methoxypyridine scaffold. chemimpex.comsigmaaldrich.combldpharm.com

The isothiocyanate functional group (-N=C=S) is a cornerstone in heterocyclic chemistry, serving as an efficient precursor for molecules containing both nitrogen and sulfur. The carbon atom of the isothiocyanate is highly susceptible to nucleophilic attack, initiating a cascade of reactions that lead to a variety of heterocyclic rings.

Key reaction pathways include:

Thiourea (B124793) Formation and Cyclization: Reaction with primary or secondary amines readily yields N,N'-disubstituted thioureas. These thiourea derivatives are stable intermediates that can undergo subsequent intramolecular or intermolecular cyclization to form heterocycles such as thiazoles, thiadiazoles, and pyrimidinethiones.

Thiosemicarbazide (B42300) Derivatives: Condensation with hydrazine (B178648) or its derivatives produces thiosemicarbazides. These intermediates are pivotal in the synthesis of various five- and six-membered heterocycles, including triazoles and thiadiazines. Research into related structures has demonstrated that thiosemicarbazide derivatives containing a piperidine (B6355638) moiety exhibit significant fungicidal activities. mdpi.com

The presence of the 5-methoxy-2-pyridyl moiety in these synthesized heterocycles is significant, as this structural motif is found in numerous biologically active compounds.

In modern drug discovery and agrochemical development, the generation of compound libraries for high-throughput screening is a critical strategy. This compound is an ideal scaffold for this purpose. The reactive isothiocyanate handle allows for its conjugation to a wide array of molecules containing nucleophilic groups (e.g., amines, alcohols, thiols), a process known as derivatization.

This strategy enables the rapid and efficient creation of a large library of related compounds from a single precursor. Each compound in the library retains the core 5-methoxypyridine structure while featuring a different appended molecular fragment, thereby systematically exploring the chemical space around the core scaffold. The pyridine-based core itself is a known pharmacophore with diverse biological activities, including anti-inflammatory and antimicrobial properties. chemimpex.com

Potential in Agrochemical Research and Development

The pyridine (B92270) ring is a well-established toxophore in the agrochemical industry. nih.gov Compounds based on nicotinic acid, a related pyridine derivative, have been successfully commercialized as herbicides, insecticides, and fungicides. nih.gov This history underscores the potential of novel pyridine compounds in crop protection.

Derivatives of this compound are promising candidates for new agrochemicals, particularly fungicides. For instance, thiosemicarbazides, which are direct derivatives of isothiocyanates, have shown potent fungicidal properties. In one study, a series of benzaldehyde (B42025) thiosemicarbazide derivatives were synthesized and tested, with some compounds exhibiting excellent activity against a range of plant pathogens. mdpi.com Compound 3b from this study showed particularly strong performance against several fungi, in some cases exceeding that of the commercial fungicide Fluopicolide. mdpi.com

| Compound | Rhizoctonia solani | Valsa mali | Gaeumannomyces graminis | Pythium aphanidermatum |

|---|---|---|---|---|

| 3b | 9.6 | 2.3 | 9.3 | 1.6 |

| Fluopicolide (Commercial Fungicide) | >50 (43% inhibition) | >50 (63% inhibition) | >50 (95% inhibition) | 1.0 |

The data indicates that derivatives accessible from isothiocyanate precursors can possess powerful fungicidal effects, making this compound a compound of interest for developing new crop protection agents. mdpi.com

Applications in Materials Science and Polymer Chemistry

The utility of this compound extends to materials science, where its unique electronic and reactive properties can be harnessed. The analogous compound, 2-Iodo-5-methoxypyridine, has been explored for its potential in developing advanced materials such as organic semiconductors, owing to the electronic characteristics of the pyridine ring system. chemimpex.com

The isothiocyanate group offers several avenues for application in polymer chemistry:

Surface Functionalization: The reactive -NCS group can be used to chemically graft the molecule onto the surface of various materials (e.g., silica (B1680970), metal oxides, polymers) that possess hydroxyl or amine groups. This surface modification can alter the material's properties, such as hydrophobicity, biocompatibility, or metal-binding capacity.

Polymer Synthesis: Isothiocyanates can participate in polymerization reactions. For example, they can react with diamines to form poly(thiourea)s, a class of polymers known for their high refractive indices, thermal stability, and metal chelation abilities. The inclusion of the 5-methoxypyridine moiety into the polymer backbone would further tune the material's electronic and optical properties.

Coordination Chemistry and Metal Complexation with this compound Derivatives

This compound is a versatile ligand for the formation of metal complexes due to the presence of multiple potential donor atoms. The coordination behavior of the thiocyanate (B1210189)/isothiocyanate group is particularly noteworthy, as it can act as a bridging or terminal ligand and bind to a metal center through either the nitrogen or sulfur atom. researchgate.net

The primary coordination sites on the molecule are:

Pyridine Nitrogen: The lone pair of electrons on the pyridine ring's nitrogen atom is a classic Lewis base site for coordinating to metal ions.

Isothiocyanate Nitrogen: The nitrogen atom of the -NCS group can coordinate to a metal, which is referred to as the isothiocyanate binding mode.

Isothiocyanate Sulfur: The sulfur atom of the -NCS group can also bind to a metal center, known as the thiocyanate binding mode.

The choice of binding mode is influenced by the nature of the metal ion (HSAB theory), the solvent, and the presence of other ligands. For example, studies on related complexes show that zinc(II) and cadmium(II) tend to coordinate through the nitrogen atom of the thiocyanate ligand, while mercury(II) coordinates through the sulfur atom. researchgate.net The ability of the ligand to use multiple donor sites allows for the formation of diverse coordination polymers and discrete metal complexes with potentially interesting catalytic, magnetic, or optical properties.

| Donor Atom(s) | Binding Mode | Potential Structure |

|---|---|---|

| Pyridine-N | Monodentate | Terminal ligand |

| Isothiocyanate-N | Monodentate (Isothiocyanato) | Terminal ligand |

| Isothiocyanate-S | Monodentate (Thiocyanato) | Terminal ligand |

| Pyridine-N and Isothiocyanate-N/S | Bidentate Chelating | Formation of a metallacycle |

| Pyridine-N and Isothiocyanate-S | Bridging | Coordination polymer formation |

Conclusion and Future Research Directions

Synthesis and Derivatization Potential of 2-Isothiocyanato-5-methoxypyridine

The synthesis of this compound, while not extensively detailed in current literature, can be reasonably projected based on established methodologies for the preparation of aryl isothiocyanates. A primary and highly feasible route involves the conversion of the corresponding amine, 2-amino-5-methoxypyridine (B21397). Several well-documented methods facilitate this transformation. One common approach is the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is subsequently decomposed to the isothiocyanate. organic-chemistry.orgbeilstein-journals.org Alternative reagents such as thiophosgene (B130339) or its less hazardous surrogates can also be employed for this conversion.

The true synthetic utility of this compound lies in its potential for a vast range of derivatization reactions. The isothiocyanate group (-N=C=S) is a versatile electrophile, readily reacting with a wide variety of nucleophiles. tandfonline.commdpi.comresearchgate.net This reactivity opens the door to the synthesis of a diverse library of derivative compounds. For instance, reaction with primary or secondary amines will yield substituted thioureas, while reactions with alcohols and thiols will produce thiocarbamates and dithiocarbamates, respectively. Furthermore, the isothiocyanate moiety can participate in cycloaddition reactions, providing access to various heterocyclic systems. arkat-usa.org The methoxy (B1213986) group on the pyridine (B92270) ring also offers a handle for further modification, such as demethylation to the corresponding pyridone, expanding the structural diversity of potential derivatives.

Prospects for Further Exploration of Its Chemical Reactivity

The chemical reactivity of this compound is dominated by the electrophilic character of the central carbon atom in the isothiocyanate group. libretexts.org This carbon is susceptible to attack by a broad spectrum of nucleophiles, a characteristic that has been widely exploited in organic synthesis. tandfonline.comresearchgate.net Future research should focus on a systematic investigation of its reactions with various nucleophilic partners to map out its reactivity profile comprehensively.

Key areas for exploration include:

Reaction with binucleophiles: Investigating reactions with compounds containing two nucleophilic centers, such as hydrazines, hydroxylamines, and diamines, could lead to the formation of novel heterocyclic rings with potential biological activities.

Influence of the methoxypyridine ring: The electron-donating methoxy group and the electron-withdrawing pyridine nitrogen are expected to modulate the electrophilicity of the isothiocyanate group. A detailed study of these electronic effects on reaction rates and regioselectivity would be highly valuable.

Metal-catalyzed reactions: Exploring the utility of this compound in transition metal-catalyzed cross-coupling reactions could unveil new synthetic methodologies for the construction of complex molecular architectures.

Unexplored Avenues in Mechanistic Biological Research (In Vitro/Molecular)

Isothiocyanates, as a class of compounds, have garnered significant attention for their diverse biological activities, most notably their anticancer properties. annalsofplantsciences.comresearchgate.netnih.gov These compounds have been shown to modulate multiple cellular pathways involved in carcinogenesis, including the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis. researchgate.netnih.gov The selective anticancer activity of some isothiocyanates appears to stem from differences in DNA damage repair mechanisms between cancerous and healthy cells. nih.gov

Given this precedent, this compound represents a promising candidate for in vitro biological evaluation. Unexplored avenues for research include:

Anticancer Screening: A thorough investigation of its cytotoxic effects against a panel of human cancer cell lines is a logical first step. Studies have shown that various isothiocyanates exhibit activity against liver, melanoma, leukemia, prostate, breast, lung, and cervical cancer cell lines. annalsofplantsciences.comnih.govannalsofplantsciences.com

Mechanism of Action Studies: Should anticancer activity be observed, subsequent research should focus on elucidating the underlying molecular mechanisms. This could involve investigating its effects on key signaling pathways, such as the MAPK pathway, and its ability to induce oxidative stress and cell cycle arrest. researchgate.netnih.gov

Enzyme Inhibition Assays: The isothiocyanate functional group is known to react with sulfhydryl groups of cysteine residues in proteins. This suggests that this compound could act as an inhibitor of various enzymes, and screening against a range of therapeutically relevant enzymes would be a worthwhile endeavor.

Future Outlook for Novel Applications in Chemical Technology and Materials Science

The unique reactivity of the isothiocyanate group also positions this compound as a valuable building block in the development of advanced materials. While specific applications of this compound have yet to be reported, its chemical properties suggest several promising future directions.

Polymer Synthesis: Isothiocyanates can be used as monomers or cross-linking agents in the synthesis of functional polymers. The resulting polymers, bearing thiourea (B124793) linkages, could exhibit interesting properties such as metal-ion chelation, thermal stability, and unique optical characteristics.

Surface Modification: The reactivity of the isothiocyanate group towards nucleophiles makes it an ideal candidate for the covalent modification of surfaces. For example, it could be used to functionalize silica (B1680970) or polymer surfaces to introduce specific properties, such as biocompatibility, or to immobilize catalysts or biomolecules.

Chemosensor Development: The pyridine nitrogen and the methoxy oxygen, in conjunction with the sulfur atom of the isothiocyanate group or its derivatives, could act as a chelating unit for metal ions. This suggests the potential to develop novel colorimetric or fluorescent chemosensors for the detection of specific metal ions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Isothiocyanato-5-methoxypyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 5-methoxy-2-aminopyridine with thiophosgene or via nitration followed by reduction and thiocyanate functionalization. For example, 5-amino-2-methoxypyridine (a precursor) is obtained by reducing 2-methoxy-5-nitropyridine using iron powder in methanol under reflux, yielding ~70% after purification . Optimization involves controlling stoichiometry, pH, and temperature to minimize side reactions like hydrolysis of the isothiocyanate group.

Q. What spectroscopic techniques are optimal for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the methoxy group (δ ~3.8 ppm for H) and isothiocyanate moiety (C=S stretching at ~1200–1400 cm in IR).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 181.04).

- HPLC : Reverse-phase HPLC with UV detection (λ ~260 nm) assesses purity (>95% required for pharmaceutical intermediates) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. The compound is classified as an irritant (R36/37/38) and harmful if swallowed (R22). In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites, such as the isothiocyanate group’s electron-deficient carbon. Solvent effects (e.g., polar aprotic vs. protic) are simulated using COSMO-RS to predict reaction pathways and activation energies. Tools like Gaussian or ORCA are recommended .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives under varying catalytic conditions?

- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., catalyst loading, solvent polarity). For example, palladium-catalyzed couplings may show yield discrepancies due to trace oxygen or moisture. Replicate experiments under inert atmospheres (argon/glovebox) and characterize intermediates via X-ray crystallography (using SHELX ) to validate mechanistic assumptions .

Q. How does the methoxy substituent influence the electronic properties and stability of this compound in aqueous media?

- Methodological Answer : The electron-donating methoxy group increases aromatic ring electron density, stabilizing the isothiocyanate group against hydrolysis. Stability studies (pH 3–9, 25–60°C) monitored by HPLC show degradation <5% at pH 7 and 25°C over 24 hours. Hammett plots correlate substituent effects with hydrolysis rates .

Data Interpretation and Experimental Design

Q. How should researchers design kinetic studies to compare the reactivity of this compound with analogous pyridine derivatives?

- Methodological Answer : Use pseudo-first-order kinetics with excess nucleophile (e.g., benzylamine). Monitor reaction progress via in situ FTIR or H NMR. Calculate rate constants (k) and activation parameters (ΔH‡, ΔS‡) via Eyring plots. Compare with derivatives lacking the methoxy group to isolate electronic effects .

Q. What analytical methods are suitable for detecting trace impurities in this compound batches intended for pharmaceutical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.